N-(1-Cyano-1-cyclopropylethyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide

Catalog No.
S13886877
CAS No.
M.F
C12H16N4OS
M. Wt
264.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-Cyano-1-cyclopropylethyl)-2-((1-methyl-1H-imi...

Product Name

N-(1-Cyano-1-cyclopropylethyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

Molecular Formula

C12H16N4OS

Molecular Weight

264.35 g/mol

InChI

InChI=1S/C12H16N4OS/c1-12(8-13,9-3-4-9)15-10(17)7-18-11-14-5-6-16(11)2/h5-6,9H,3-4,7H2,1-2H3,(H,15,17)

InChI Key

IULMFPMSGAYBSH-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CSC2=NC=CN2C

N-(1-Cyano-1-cyclopropylethyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a cyclopropylethyl moiety, and a thioacetamide derivative linked to an imidazole ring. This compound is part of a broader class of triazole derivatives, known for their diverse biological activities, particularly in medicinal chemistry. Its molecular formula is C19H23N5O2S, and it has a molecular weight of 385.5 g/mol .

  • Oxidation: The sulfur atom in the thio group may undergo oxidation to form sulfoxides or sulfones.
  • Reduction: The cyano group can be reduced to an amine.
  • Substitution: Nucleophilic or electrophilic substitutions can occur at the triazole ring.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide and m-chloroperbenzoic acid are common oxidants.
  • Reducing Agents: Lithium aluminum hydride and sodium borohydride are often used for reduction reactions.
  • Substitution Reagents: Halogenating agents or nucleophiles such as amines or thiols facilitate substitution reactions.

Major Products

The reactions can yield various products:

  • Oxidation Products: Sulfoxides and sulfones.
  • Reduction Products: Amines.
  • Substitution Products: Various substituted triazole derivatives.

N-(1-Cyano-1-cyclopropylethyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide has been studied for its potential biological activities, particularly its antimicrobial and antifungal properties. The presence of the triazole moiety is significant as compounds in this class are often associated with a range of pharmacological effects, including enzyme inhibition and receptor modulation .

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring: Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Thioacetamide Group: Reaction of the triazole intermediate with a thioacetamide derivative.
  • Addition of Cyano and Cyclopropylethyl Groups: These groups are introduced through nucleophilic substitution reactions.

Industrial production methods focus on optimizing reaction conditions to maximize yield and purity, often employing catalysts and controlled environments.

N-(1-Cyano-1-cyclopropylethyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide has several applications:

  • Medicinal Chemistry: Investigated for its potential as a pharmaceutical agent due to its diverse biological activities.
  • Agrochemicals: May be utilized in the development of agricultural products owing to its biological properties.
  • Chemical Research: Serves as a building block for synthesizing more complex molecules in organic chemistry .

Research into the interactions of this compound with various biological targets is ongoing. It is believed that it may bind to specific enzymes or receptors, influencing metabolic pathways and signal transduction processes. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with N-(1-Cyano-1-cyclopropylethyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide, including:

Compound NameStructural FeaturesBiological Activity
1-MethylimidazoleContains an imidazole ringAntimicrobial
4-Ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazolTriazole derivativeAntifungal
ThioacetamideContains sulfur atomPotentially toxic

Uniqueness

What sets N-(1-Cyano-1-cyclopropylethyl)-2-((1-methyl-1H-imidazol-2-yl)thio)acetamide apart from these similar compounds is its unique combination of functional groups (cyano, cyclopropylethyl, thio), which may enhance its biological activity and specificity towards certain molecular targets compared to other derivatives that lack such structural diversity .

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

264.10448232 g/mol

Monoisotopic Mass

264.10448232 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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